
4-Thiazolebutanenitrile, 2-amino-gamma-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiazolebutanenitrile, 2-amino-gamma-oxo- is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
準備方法
The synthesis of 4-Thiazolebutanenitrile, 2-amino-gamma-oxo- typically involves the reaction of thioamides with nitriles under specific conditions. One common method involves the use of thiosemicarbazide and alpha-bromoacetophenone in the presence of a base, followed by cyclization to form the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
4-Thiazolebutanenitrile, 2-amino-gamma-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group on the thiazole ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products formed depend on the specific reaction and conditions used.
科学的研究の応用
4-Thiazolebutanenitrile, 2-amino-gamma-oxo- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its antibacterial and antifungal properties, it is explored as a potential therapeutic agent for treating infections.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 4-Thiazolebutanenitrile, 2-amino-gamma-oxo- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anti-inflammatory effects by modulating inflammatory pathways .
類似化合物との比較
4-Thiazolebutanenitrile, 2-amino-gamma-oxo- can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Tiazofurin: Another antineoplastic drug with a thiazole structure.
The uniqueness of 4-Thiazolebutanenitrile, 2-amino-gamma-oxo- lies in its specific substituents and the resulting biological activities, which may differ from those of other thiazole derivatives.
特性
| 84632-23-5 | |
分子式 |
C7H7N3OS |
分子量 |
181.22 g/mol |
IUPAC名 |
4-(2-amino-1,3-thiazol-4-yl)-4-oxobutanenitrile |
InChI |
InChI=1S/C7H7N3OS/c8-3-1-2-6(11)5-4-12-7(9)10-5/h4H,1-2H2,(H2,9,10) |
InChIキー |
DURRODQNMZVBSG-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(S1)N)C(=O)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


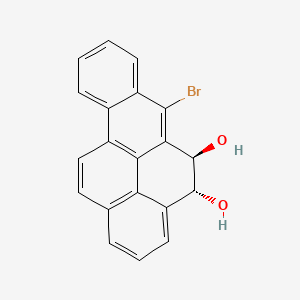
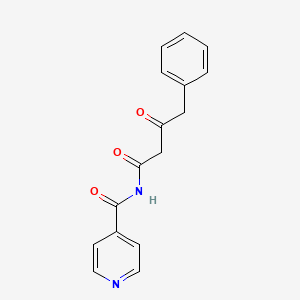

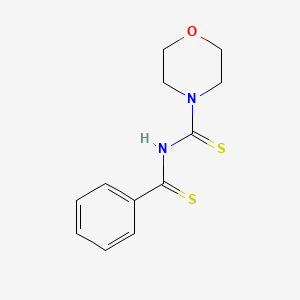


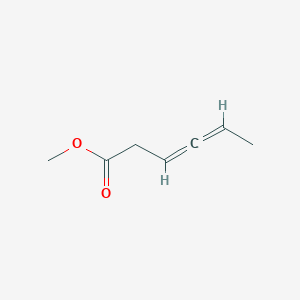
![1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline](/img/structure/B14416149.png)
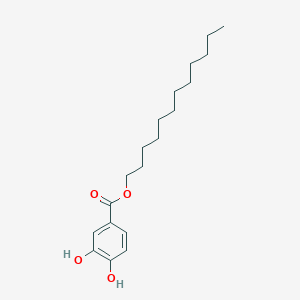
![1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one](/img/structure/B14416175.png)
